molecular formula C13H19NO B13525357 3-(2-Phenylpropan-2-yl)morpholine

3-(2-Phenylpropan-2-yl)morpholine

Cat. No.: B13525357
M. Wt: 205.30 g/mol
InChI Key: NWBIUACQDLKEQM-UHFFFAOYSA-N
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Description

3-(2-Phenylpropan-2-yl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 2-phenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylpropan-2-yl)morpholine typically involves the reaction of morpholine with 2-phenylpropan-2-yl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon of the halide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the morpholine ring or the phenyl group can be functionalized.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of the morpholine ring or the phenyl group.

    Reduction: Reduced forms of the compound, potentially altering the morpholine ring or the phenyl group.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Phenylpropan-2-yl)morpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group but different functional groups.

    Morpholine: The parent compound, which lacks the 2-phenylpropan-2-yl substitution.

Uniqueness: 3-(2-Phenylpropan-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with a phenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(2-phenylpropan-2-yl)morpholine

InChI

InChI=1S/C13H19NO/c1-13(2,11-6-4-3-5-7-11)12-10-15-9-8-14-12/h3-7,12,14H,8-10H2,1-2H3

InChI Key

NWBIUACQDLKEQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1COCCN1)C2=CC=CC=C2

Origin of Product

United States

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